2-Hydrazino-1,3-benzothiazol-6-amine
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Overview
Description
2-Hydrazino-1,3-benzothiazol-6-amine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-1,3-benzothiazol-6-amine typically involves the condensation of 2-aminobenzenethiol with hydrazine hydrate The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as solvent-free reactions and the use of non-toxic catalysts, are also being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-1,3-benzothiazol-6-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzothiazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzothiazole oxides, while substitution reactions can produce a variety of substituted benzothiazole derivatives .
Scientific Research Applications
2-Hydrazino-1,3-benzothiazol-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Hydrazino-1,3-benzothiazol-6-amine involves its interaction with various molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the compound disrupts essential biological processes in target cells .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Similar in structure but lacks the hydrazino group.
2-Mercaptobenzothiazole: Contains a thiol group instead of a hydrazino group.
6-Fluoro-2-hydrazinobenzothiazole: A fluorinated derivative with enhanced biological activity.
Uniqueness
2-Hydrazino-1,3-benzothiazol-6-amine is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H8N4S |
---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
2-hydrazinyl-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C7H8N4S/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,8-9H2,(H,10,11) |
InChI Key |
HRZGOPLSVGXOHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)SC(=N2)NN |
Origin of Product |
United States |
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